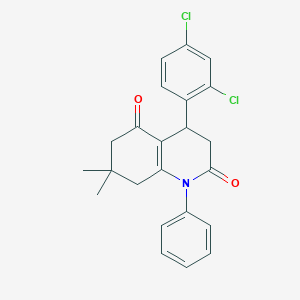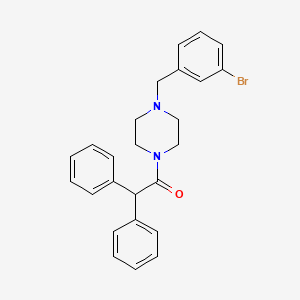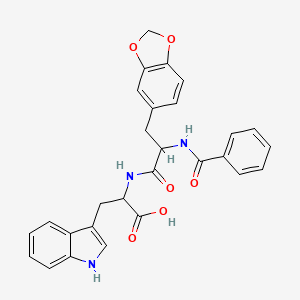![molecular formula C13H21N5O2S B6101638 4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, commonly known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, proliferation, and differentiation. As a result, MPS has been investigated for its ability to modulate these processes and potentially serve as a therapeutic agent for various diseases.
Mécanisme D'action
MPS exerts its effects by inhibiting the activity of CK2, a protein kinase that regulates the activity of many cellular proteins involved in cell growth, proliferation, and differentiation. By inhibiting CK2, MPS can modulate these processes and potentially serve as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MPS has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of neurotransmitter receptor activity, and enhancement of chemotherapy drug efficacy. MPS has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPS in lab experiments is its selectivity for CK2, which allows for targeted modulation of cellular processes that are regulated by this protein kinase. However, MPS has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other cellular proteins and enzymes.
Orientations Futures
There are several potential future directions for research on MPS, including:
1. Development of more efficient synthesis methods for MPS that yield higher purity and yield.
2. Investigation of the effects of MPS on other cellular processes and pathways beyond CK2.
3. Exploration of the potential therapeutic applications of MPS in various diseases, including cancer, neurological disorders, and inflammatory diseases.
4. Development of novel MPS derivatives with improved solubility, selectivity, and efficacy.
5. Investigation of the potential side effects and toxicity of MPS in animal models to assess its safety for human use.
In conclusion, MPS is a promising compound with potential applications in scientific research and therapeutic development. Its ability to modulate cellular processes by targeting CK2 makes it a valuable tool for investigating the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the potential of MPS and its derivatives and to develop safe and effective therapeutic interventions.
Méthodes De Synthèse
MPS can be synthesized using several different methods, including the reaction of 6-chloro-4-(1-pyrrolidinyl)pyrimidine with N-methylpiperazine and sulfonyl chloride, or the reaction of 4-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine with N-methylpiperazine and methanesulfonyl chloride. Both methods require careful control of reaction conditions and purification steps to obtain high yields of pure MPS.
Applications De Recherche Scientifique
MPS has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. In cancer biology, MPS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is often overexpressed in cancer cells and contributes to their survival and resistance to chemotherapy. MPS has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neurobiology, MPS has been studied for its ability to modulate the activity of neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in learning and memory. MPS has been shown to enhance the activity of NMDA receptors in certain brain regions, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWYWNMRPHYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)

![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101605.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
![3-[(benzylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6101614.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101620.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101626.png)
![1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)


![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)